molecular formula C18H11ClFN7O B267963 8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

货号 B267963
分子量: 395.8 g/mol
InChI 键: LZQOWZRVPHIALE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

TAK-659 selectively binds to and inhibits the activity of BTK, a key component of the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the disruption of these pathways, resulting in apoptosis and growth inhibition of malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 is primarily metabolized by CYP3A4 and does not significantly inhibit or induce CYP enzymes. TAK-659 has also been shown to have low potential for drug-drug interactions and does not affect the QT interval.

实验室实验的优点和局限性

TAK-659 has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. TAK-659 is highly selective for BTK and does not significantly inhibit other kinases, reducing the risk of off-target effects. TAK-659 has also demonstrated potent anti-tumor activity in preclinical models, making it a promising candidate for further development as a therapeutic agent. However, TAK-659 has limitations in terms of its solubility and stability, which may affect its use in certain assays and experiments.

未来方向

There are several future directions for the development and application of TAK-659. One potential area of research is the evaluation of TAK-659 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted agents. Another area of research is the identification of biomarkers that can predict response to TAK-659 and guide patient selection. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and develop strategies to overcome resistance. Finally, the clinical development of TAK-659 in various B-cell malignancies is ongoing, and the results of these trials will provide valuable insights into the efficacy and safety of this promising therapeutic agent.

合成方法

The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the preparation of 4-chloroaniline and 4-fluoroaniline, which are then reacted with ethyl acetoacetate to form the corresponding ketones. The ketones are then cyclized to form the tricyclic core structure, which is further functionalized to introduce the necessary substituents. The final step involves the coupling of the tricyclic core with a suitable amine derivative to form TAK-659.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. TAK-659 has also been shown to inhibit B-cell receptor signaling and downstream pathways, leading to apoptosis and growth inhibition of malignant B-cells.

属性

产品名称

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

分子式

C18H11ClFN7O

分子量

395.8 g/mol

IUPAC 名称

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H11ClFN7O/c19-11-5-1-10(2-6-11)16-13-14(9-3-7-12(20)8-4-9)22-23-17(28)15(13)21-18-24-25-26-27(16)18/h1-8,16,25-26H

InChI 键

LZQOWZRVPHIALE-UHFFFAOYSA-N

手性 SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

规范 SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。